Sodium propionate-1,2-13C2

Vue d'ensemble

Description

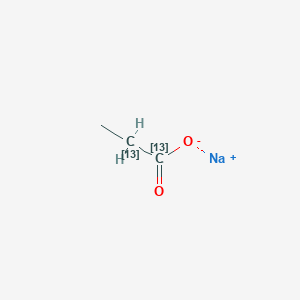

Sodium propionate-1,2-13C2, also known as propionic acid-1,2-13C2 sodium salt, is a stable isotope-labeled compound. It is a sodium salt of propionic acid where the carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium propionate-1,2-13C2 is synthesized by neutralizing propionic acid-1,2-13C2 with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the propionic acid-1,2-13C2 is dissolved and then reacted with an equimolar amount of sodium hydroxide to form the sodium salt .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale neutralization of isotopically labeled propionic acid with sodium hydroxide. The process is similar to laboratory synthesis but scaled up to meet industrial demands .

Analyse Des Réactions Chimiques

Core Chemical Reactions

Sodium propionate-1,2-<sup>13</sup>C<sub>2</sub> participates in three primary reaction types:

Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) in acidic or neutral aqueous solutions.

-

Products :

-

Complete oxidation yields <sup>13</sup>CO<sub>2</sub> and H<sub>2</sub>O.

-

Partial oxidation may form intermediates like propionaldehyde (CH<sub>3</sub>CH<sub>2</sub>CHO).

-

Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH<sub>4</sub>) or sodium borohydride (NaBH<sub>4</sub>) in anhydrous ether or THF.

-

Products :

Nucleophilic Substitution

-

Reagents/Conditions : Alkyl halides (e.g., CH<sub>3</sub>I) or acid chlorides (e.g., acetyl chloride) under basic conditions.

-

Products :

Microbial Propionate Oxidation

-

Key Study : Anaerobic syntrophic oxidation by gut microbiota was tracked using <sup>13</sup>C-labeled propionate. DNA stable isotope probing revealed microbial consortia responsible for propionate degradation, with heavy DNA fractions (1.72–1.73 g mL<sup>−1</sup>) enriched in <sup>13</sup>C .

-

Findings :

Inositol-to-Propionate Conversion

-

Key Study : Anaerostipes rhamnosivorans converted [4,5-<sup>13</sup>C<sub>2</sub>]-myo-inositol into [3-<sup>13</sup>C]propionate via a novel pathway. NMR analysis confirmed C3–C4 cleavage of 5-dehydro-2-deoxy-d-gluconate 6-phosphate .

-

Products :

Hepatic Pyruvate Cycling

-

Key Study : Isotopomer analysis in hepatocytes using [1,2-<sup>13</sup>C<sub>2</sub>]propionate revealed:

Comparative Reaction Data

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub> | Acidic, aqueous | <sup>13</sup>CO<sub>2</sub>, H<sub>2</sub>O |

| Reduction | LiAlH<sub>4</sub> | Anhydrous ether | Propanol-1,2-<sup>13</sup>C<sub>2</sub> |

| Substitution | CH<sub>3</sub>I | Basic, polar solvent | Methyl propionate-1,2-<sup>13</sup>C<sub>2</sub> |

Mechanistic Insights from Isotopic Labeling

-

Fatty Acid Synthesis : [<sup>13</sup>C<sub>3</sub>]propionate studies showed incorporation into C6 acyl-CoA thioesters, suggesting a "head-to-tail" condensation mechanism .

-

Gluconeogenesis : [1,2-<sup>13</sup>C<sub>2</sub>]propionate enriched TCA cycle intermediates (e.g., malate-<sup>13</sup>C<sub>2</sub>), confirming its role in liver glucose synthesis .

Industrial and Environmental Relevance

-

Biodegradation Tracking : Used to monitor propionate metabolism in wastewater treatment systems, identifying keystone degraders like Propionibacterium .

-

Synthesis Scalability : Lab-scale neutralization of propionic acid-1,2-<sup>13</sup>C<sub>2</sub> with NaOH is adaptable to industrial production .

This compound’s dual isotopic labeling provides unparalleled resolution in elucidating reaction mechanisms and metabolic networks, cementing its utility in both chemical and biochemical research.

Applications De Recherche Scientifique

Metabolic Studies

Tracer Studies in Cellular Metabolism

Sodium propionate-1,2-13C2 is extensively used as a tracer in metabolic studies. By administering this compound to cells or organisms, researchers can monitor the incorporation of carbon-13 into various metabolites. This tracking provides insights into how propionate is utilized for energy production, fatty acid synthesis, and other metabolic processes. For instance, studies have shown that propionate can influence hepatic pyruvate cycling and gluconeogenesis in rodent models, highlighting its role in energy metabolism .

Gut Microbiota Research

This compound is also valuable in studying the fermentation processes of gut bacteria. By feeding gut microbiota with this compound, researchers can analyze the production and utilization of propionate by these microbes. This research aids in understanding the gut's metabolic health and the role of short-chain fatty acids in human physiology.

Environmental Studies

Carbon Cycling Research

this compound is employed to investigate the degradation of propionate in environmental samples such as soil and water. Researchers can track the breakdown of this compound by microorganisms, providing insights into its contribution to carbon cycling and ecosystem dynamics. This application is crucial for understanding how organic compounds are metabolized in various environmental contexts.

Plant and Fungal Metabolism

Plant Growth Studies

The isotopically labeled sodium propionate can be used to study the uptake and utilization of propionate by plants and fungi. By analyzing how these organisms incorporate carbon-13 from this compound into their tissues, researchers gain insights into their metabolic pathways and how they utilize propionate as a carbon source for growth and development.

Chemical Reaction Mechanisms

NMR Spectroscopy Applications

In chemistry, this compound serves as a tool for studying reaction mechanisms through NMR spectroscopy. The isotopic labeling allows for detailed analysis of molecular structures and dynamics during chemical reactions. This application is particularly useful in elucidating complex reaction pathways involving propionate derivatives.

Medical Research

Metabolic Disorders Investigation

this compound is being investigated for its potential role in understanding metabolic disorders. Its use as a metabolic tracer helps researchers explore how alterations in propionate metabolism may contribute to conditions such as obesity or diabetes . Additionally, it has been noted for its antifungal properties when used at specific concentrations, which could have implications for therapeutic applications.

Summary Table of Applications

| Field | Application | Key Insights |

|---|---|---|

| Metabolic Studies | Tracer studies in cellular metabolism | Insights into energy production and fatty acid synthesis |

| Gut Microbiota Research | Fermentation process analysis | Understanding microbial roles in gut health |

| Environmental Studies | Carbon cycling research | Tracking degradation of organic compounds |

| Plant and Fungal Metabolism | Uptake studies | Insights into carbon source utilization |

| Chemical Reaction Mechanisms | NMR spectroscopy applications | Elucidation of complex reaction pathways |

| Medical Research | Investigation of metabolic disorders | Understanding alterations in propionate metabolism |

Mécanisme D'action

The mechanism of action of sodium propionate-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the compound through various biochemical reactions, providing insights into metabolic processes and reaction mechanisms. The molecular targets and pathways involved depend on the specific metabolic or chemical context being studied .

Comparaison Avec Des Composés Similaires

Sodium propionate-1-13C: Labeled at the first carbon position.

Sodium propionate-2-13C: Labeled at the second carbon position.

Sodium propionate-13C3: Labeled at all three carbon positions.

Uniqueness: Sodium propionate-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions. This dual labeling provides more detailed information in tracer studies compared to single-labeled compounds, making it particularly valuable in complex metabolic and reaction mechanism studies .

Activité Biologique

Sodium propionate-1,2-13C2 is an isotopically labeled compound widely used in scientific research, particularly in studies of metabolic pathways. This compound features carbon-13 isotopes at the first and second carbon positions, enabling researchers to trace its incorporation into various biological processes. Below, we explore its biological activity, applications, and relevant research findings.

This compound (chemical formula: Na(C2H5COO)) is a stable sodium salt of propionic acid. Its isotopic labeling allows for detailed tracking of metabolic processes through techniques such as Isotope Ratio Mass Spectrometry (IRMS). The primary mechanism of action involves its incorporation into metabolic pathways where it serves as a tracer for studying energy production, fatty acid synthesis, and other biochemical reactions .

Applications in Research

The applications of this compound span several fields:

- Metabolic Studies : Researchers utilize this compound to investigate how propionate is metabolized in various organisms, including humans and gut microbiota. It helps in understanding energy production and the synthesis of fatty acids.

- Gut Microbiome Research : By feeding gut bacteria with this compound, scientists can track the production and utilization of propionate, shedding light on its role in gut health and metabolism .

- Plant and Fungal Studies : The compound is also used to study how plants and fungi incorporate propionate as a carbon source for growth .

- Environmental Studies : In ecological research, this compound is employed to trace the degradation of propionate by microorganisms in soil and water samples .

Case Studies

-

Metabolic Pathway Tracing :

A study utilizing this compound demonstrated its effectiveness in tracing metabolic pathways related to energy production in mammalian cells. The incorporation of carbon-13 into metabolites allowed researchers to map out specific pathways involved in fatty acid synthesis . -

Gut Health :

Research on gut microbiota highlighted that sodium propionate can influence the production of short-chain fatty acids (SCFAs), which are crucial for gut health. The isotopic labeling enabled precise tracking of how gut bacteria metabolize propionate and its effects on host metabolism . -

Environmental Impact :

Another study investigated the degradation pathways of this compound in aquatic systems. Results indicated that microorganisms could efficiently utilize this compound, contributing to carbon cycling within ecosystems .

Data Table: Comparative Analysis of Sodium Propionate Derivatives

| Compound Name | Chemical Formula | Isotopic Labeling | Primary Application |

|---|---|---|---|

| Sodium Propionate | C3H5NaO2 | No | Food preservative, antifungal agent |

| This compound | C3H5NaO2 | Yes (¹³C) | Metabolic tracing, biochemical studies |

| Propionic Acid | C3H6O2 | No | Industrial applications |

Propriétés

IUPAC Name |

sodium;(1,2-13C2)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-MEFQWSPQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635690 | |

| Record name | Sodium (1,2-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83587-75-1 | |

| Record name | Sodium (1,2-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83587-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.